molecular formula C22H24N2OS2 B10899357 3-benzyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one

3-benzyl-2-sulfanyl-3,5,6,8-tetrahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one

Cat. No.: B10899357
M. Wt: 396.6 g/mol
InChI Key: ZNVOXZZHYVTXOF-UHFFFAOYSA-N
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Description

3-BENZYL-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-SPIRO[1-BENZOTHIENO[2,3-D]PYRIMIDINE-7,1’-CYCLOHEXAN]-4-ONE is a complex heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by its unique spiro structure, which includes a benzothieno and pyrimidine moiety. The presence of sulfur and nitrogen atoms in the structure contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 3-BENZYL-2-THIOXO-1,2,3,5,6,8-HEXAHYDRO-4H-SPIRO[1-BENZOTHIENO[2,3-D]PYRIMIDINE-7,1’-CYCLOHEXAN]-4-ONE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes . These reactions typically require specific reaction conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., ethanol or dimethylformamide). Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The presence of the thioxo group allows it to interact with thiol-containing enzymes, potentially disrupting their normal function .

Comparison with Similar Compounds

Similar compounds include other thioxopyrimidines and their derivatives, such as:

Properties

Molecular Formula

C22H24N2OS2

Molecular Weight

396.6 g/mol

IUPAC Name

3-benzyl-2-sulfanylidenespiro[1,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-7,1'-cyclohexane]-4-one

InChI

InChI=1S/C22H24N2OS2/c25-20-18-16-9-12-22(10-5-2-6-11-22)13-17(16)27-19(18)23-21(26)24(20)14-15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2,(H,23,26)

InChI Key

ZNVOXZZHYVTXOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCC3=C(C2)SC4=C3C(=O)N(C(=S)N4)CC5=CC=CC=C5

Origin of Product

United States

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